molecular formula C14H10N4O3S B126668 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide CAS No. 851681-89-5

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide

Katalognummer: B126668
CAS-Nummer: 851681-89-5
Molekulargewicht: 314.32 g/mol
InChI-Schlüssel: OQMLSKSSPKAKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide (CAS: 851681-89-5), also known as BML-288, is a heterocyclic compound featuring a fused furoindole core linked to a 1,3,4-thiadiazole moiety via a carboxamide bridge. Its molecular formula is C₁₄H₁₀N₄O₃S, and its molecular weight is 314.07 g/mol. The compound’s unique structure combines aromatic heterocycles known for their roles in drug design, particularly in targeting enzymes like PDE2, which is implicated in neurological and cardiovascular disorders.

Wirkmechanismus

BML-288, also known as 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, is a potent and selective inhibitor of phosphodiesterase PDE2 .

Target of Action

The primary target of BML-288 is Phosphodiesterase 2 (PDE2) . PDE2 is an enzyme that breaks down the cyclic nucleotides cAMP and cGMP, which play crucial roles in many biological processes including the regulation of glucose and lipid metabolism, cell proliferation, and cell death.

Mode of Action

BML-288 interacts with PDE2 and inhibits its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation in the cell. The increased levels of these cyclic nucleotides can then amplify the response of the cell to hormonal stimulation.

Biochemical Pathways

The inhibition of PDE2 by BML-288 affects the cAMP and cGMP signaling pathways . These pathways are involved in a wide range of cellular processes, including inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation. By inhibiting PDE2, BML-288 can potentially modulate these processes.

Result of Action

The inhibition of PDE2 by BML-288 leads to an increase in the levels of cAMP and cGMP in the cell . This can amplify the cell’s response to hormonal stimulation, potentially affecting processes such as inflammation, smooth muscle relaxation, platelet aggregation, and cell proliferation.

Action Environment

The action of BML-288 can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .

Biologische Aktivität

5-Methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, commonly referred to as BML-288, is a heterocyclic compound with significant biological activity. This article explores its mechanism of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H10N4O3S
  • Molecular Weight : 314.32 g/mol
  • CAS Number : 851681-89-5

The compound features a unique furoindole core fused with a thiadiazole moiety, contributing to its diverse biological activities.

BML-288 is primarily recognized as a potent and selective inhibitor of phosphodiesterase type 2 (PDE2) .

Key Mechanisms:

  • Inhibition of PDE2 : BML-288 exhibits an IC50 value of approximately 40 nM , indicating high potency against PDE2. It shows selectivity over other phosphodiesterase isoforms by a factor of 290 times .
  • Impact on Signaling Pathways : The inhibition of PDE2 leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are crucial second messengers in various cellular processes .

Antimicrobial Activity

BML-288 has demonstrated potential as an antimicrobial agent , effective against a range of pathogens. Its structural characteristics suggest possible interactions with bacterial DNA, inhibiting proliferation.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.015 mg/mL
S. aureus0.008 mg/mL
L. monocytogenes0.004 mg/mL

These results indicate that BML-288 possesses significant antimicrobial properties compared to standard reference drugs .

Anticancer Potential

The furoindole framework is known for its ability to interact with DNA, suggesting that BML-288 may also serve as an anticancer compound . Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

  • Inhibition Studies : Research has shown that BML-288 effectively inhibits PDE2 in various cellular models, leading to enhanced neuronal signaling and smooth muscle relaxation. This suggests potential applications in treating conditions such as heart failure and neurodegenerative diseases .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of BML-288 on human cell lines, revealing that it maintains high viability (>91%) at concentrations up to 10 µM after 48 hours of exposure, indicating a favorable safety profile for therapeutic use .
  • Comparative Analysis : Other compounds structurally similar to BML-288 have been analyzed for their biological activity, revealing that while many exhibit antimicrobial properties, BML-288's selectivity for PDE2 sets it apart in terms of therapeutic targeting .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Research indicates that BML-288 exhibits promising anticancer activity. It has been studied for its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, a study demonstrated that BML-288 effectively inhibited the proliferation of various cancer cell lines by targeting the apoptotic pathway mediated by reactive oxygen species (ROS) generation .

Neuroprotective Effects
BML-288 has shown potential neuroprotective effects in models of neurodegenerative diseases. It acts as a modulator of cyclic guanosine monophosphate (cGMP), which is crucial for neuronal survival and function. In preclinical studies, it was found to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease .

Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It was shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticide Development
BML-288's unique structure has led to its exploration as a candidate for developing new pesticides. Its efficacy against specific pests has been documented, showing less toxicity towards beneficial insects while effectively controlling pest populations. This selectivity makes it a valuable compound in sustainable agriculture practices .

Plant Growth Regulation
Studies have indicated that BML-288 can act as a plant growth regulator, promoting root development and enhancing stress resistance in crops. This application could lead to improved yields and resilience against environmental stressors such as drought and salinity .

Material Science

Polymer Synthesis
The incorporation of BML-288 into polymer matrices has been explored to enhance material properties. Its unique chemical structure allows for modifications that improve thermal stability and mechanical strength in polymer composites. Such advancements could be beneficial in industries requiring durable materials under extreme conditions .

Case Studies

StudyApplicationFindings
AnticancerInduced apoptosis in cancer cell lines via ROS modulation
NeuroprotectionEnhanced cognitive function and reduced neuroinflammation in Alzheimer's models
AgricultureEffective against pests with low toxicity to beneficial insects
Material ScienceImproved thermal stability in polymer composites

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using acetonitrile or DMF as solvents, with iodine and triethylamine as catalysts. Key intermediates include N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and arylhydrazine derivatives. Cyclization typically occurs under reflux (1–3 minutes) to form the fused thiadiazole and furoindole moieties . Structural confirmation relies on 1H^1H and 13C^{13}C NMR spectroscopy, with IR and elemental analysis for functional group verification .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Multinuclear NMR (1H^1H, 13C^{13}C) is essential for mapping the fused heterocyclic system, while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation for molecular weight and spatial conformation .

Q. How is the compound’s preliminary biological activity typically screened in academic settings?

  • Methodological Answer : Initial screens involve in vitro assays against bacterial/fungal strains (e.g., E. coli, C. albicans) and cancer cell lines (e.g., MCF-7, HeLa). Protocols include microdilution for antimicrobial activity (MIC values) and MTT assays for cytotoxicity (IC50_{50} determination). Positive controls (e.g., ciprofloxacin, doxorubicin) are mandatory for data reliability .

Q. What solvent systems are recommended for solubility and stability testing?

  • Methodological Answer : Test solubility in DMSO (primary stock), followed by aqueous buffers (pH 4–9). Stability is assessed via HPLC under accelerated conditions (40°C, 75% humidity) over 72 hours. Degradation products are identified using LC-MS .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediate stability to refine reaction conditions (e.g., solvent polarity, temperature). Molecular docking (e.g., AutoDock Vina) identifies steric hindrances in cyclization steps, enabling catalyst selection (e.g., triethylamine vs. DBU) .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Cross-validate assays using standardized protocols (CLSI guidelines for antimicrobial tests). For cytotoxicity, compare results across multiple cell lines and apoptosis markers (e.g., caspase-3 activation). Use cheminformatics tools (e.g., PubChem BioAssay) to contextualize data against structurally similar compounds .

Q. How do tautomeric forms of the thiadiazole moiety impact pharmacological activity?

  • Methodological Answer : Tautomerism is studied via 1H^1H-15N^{15}N HMBC NMR to track proton migration. Relative stability of tautomers is calculated using Gibbs free energy (DFT). Biological assays with tautomer-specific analogs (e.g., methyl-blocked derivatives) isolate activity contributions .

Q. What advanced separation techniques improve purity for in vivo studies?

  • Methodological Answer : Preparative HPLC with chiral columns (e.g., Chiralpak IA) resolves enantiomers. Membrane-based nanofiltration (10 kDa cutoff) removes endotoxins. Purity (>98%) is confirmed via qNMR and differential scanning calorimetry (DSC) .

Q. How can molecular docking predict interactions with target enzymes like GSK-3β?

  • Methodological Answer : Dock the compound into GSK-3β’s ATP-binding pocket (PDB: 1Q3D) using Glide SP/XP modes. Validate poses with molecular dynamics simulations (100 ns, CHARMM36 force field). Key interactions (e.g., hydrogen bonds with Val135, hydrophobic contacts with Phe67) guide SAR modifications .

Q. What experimental designs address the compound’s photodegradation in formulation studies?

  • Methodological Answer : Use a photoreactor (ICH Q1B guidelines) with UVA/UVB exposure. Monitor degradation via UV-Vis spectroscopy and identify radicals (e.g., hydroxyl) using ESR. Stabilizers like ascorbic acid or TiO2_2 nanoparticles are tested for protective efficacy .

Q. Data Management and Validation

  • Contradiction Analysis : Cross-lab reproducibility requires open-access spectral libraries (e.g., NMRShiftDB) and raw data sharing via platforms like Zenodo .
  • Methodological Rigor : Adhere to CRDC 2020 guidelines for chemical engineering design (RDF2050103) and process simulation (RDF2050108) .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Related Heterocyclic Compounds

Core Scaffold and Substituent Analysis

The compound’s furo[2,3-f]indole core distinguishes it from other heterocyclic derivatives (Table 1):

Compound Name Core Structure Key Substituents Molecular Weight Reference
BML-288 Furo[2,3-f]indole 5-methyl, 6-oxo, N-linked 1,3,4-thiadiazole 314.07
N-(3-(2-Methylbenzamido)propyl)-9H-pyrido[3,4-b]indole-3-carboxamide Pyrido[3,4-b]indole 2-Methylbenzamido, propyl chain 446.5
(E)-3-(Substituted-styryl)-7H-furo[2,3-f]chromen-2-yl derivatives Furo[2,3-f]chromen Styryl groups, phenyl methanone ~350–400*
  • Thiadiazole vs. Benzamido Groups : Unlike BML-288’s thiadiazole substituent, the pyridoindole derivative () uses a benzamido-propyl chain, which may enhance solubility but reduces PDE2 selectivity .
  • Furoindole vs. Furochromen : Furochromen derivatives () replace the indole ring with a chromen system, shifting activity toward antimicrobial targets rather than PDE inhibition .

Pharmacological Activity and Selectivity

PDE Inhibition Profile

BML-288’s selectivity for PDE2 contrasts with its weaker activity against PDE8A (Table 2):

Compound Name Target IC₅₀ (nM) Selectivity Notes Reference
BML-288 PDE2 40 No inhibition of 5-LO or COX-1
BML-288 PDE8A 16,000 Low affinity
2-Oxo-N-[1-[4-(trifluoromethoxy)phenyl]propyl]-... PDE8A 10,000 Higher PDE8A affinity than BML-288
  • PDE2 vs. PDE8A : The >400-fold selectivity for PDE2 over PDE8A highlights BML-288’s utility in studying PDE2-specific pathways, such as cyclic nucleotide signaling in memory and cardiac function .

Comparison with Antimicrobial Analogs

Compounds with similar fused heterocycles, such as furochromen derivatives (), exhibit antimicrobial activity but lack PDE2 inhibition, underscoring the role of substituents in target specificity:

  • Styryl Groups : Substituted styryl moieties in furochromen derivatives enhance interactions with microbial enzymes, whereas BML-288’s thiadiazole group favors PDE2 binding .

Comparative Analysis of Physicochemical Properties

Molecular Weight and Solubility

  • BML-288 : With a molecular weight of 314.07 g/mol, it falls within the optimal range for blood-brain barrier penetration, critical for neurological applications .

Eigenschaften

IUPAC Name

5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-18-9-4-7-2-3-21-10(7)5-8(9)11(13(18)20)12(19)16-14-17-15-6-22-14/h2-6,11H,1H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMLSKSSPKAKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465947
Record name 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851681-89-5
Record name 5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.